7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 41572-59-2
VCID: VC18407666
InChI: InChI=1S/C16H17Cl2N5O2.ClH/c1-3-22(4-2)5-6-23-12-8-10(18)9(17)7-11(12)19-13-14(23)20-16(25)21-15(13)24;/h7-8H,3-6H2,1-2H3,(H,21,24,25);1H
SMILES:
Molecular Formula: C16H18Cl3N5O2
Molecular Weight: 418.7 g/mol

7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride

CAS No.: 41572-59-2

Cat. No.: VC18407666

Molecular Formula: C16H18Cl3N5O2

Molecular Weight: 418.7 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride - 41572-59-2

Specification

CAS No. 41572-59-2
Molecular Formula C16H18Cl3N5O2
Molecular Weight 418.7 g/mol
IUPAC Name 2-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-diethylazanium;chloride
Standard InChI InChI=1S/C16H17Cl2N5O2.ClH/c1-3-22(4-2)5-6-23-12-8-10(18)9(17)7-11(12)19-13-14(23)20-16(25)21-15(13)24;/h7-8H,3-6H2,1-2H3,(H,21,24,25);1H
Standard InChI Key QJDZYIFKIJTWSB-UHFFFAOYSA-N
Canonical SMILES CC[NH+](CC)CCN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl.[Cl-]

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Analysis

The compound’s backbone derives from isoalloxazine, a tricyclic system comprising a benzene ring fused to a pteridine moiety. The 7,8-dichloro substitution introduces electron-withdrawing groups that alter electron density distribution, potentially influencing redox behavior . At position 10, a 2-(diethylamino)ethyl group is appended via a nitrogen linker, conferring cationic character under physiological conditions. This side chain’s protonation state, modulated by the hydrochloride salt, enhances aqueous solubility—a critical factor for in vitro applications .

The molecular formula, C₁₆H₁₈Cl₃N₅O₂ (molecular weight: 418.7 g/mol), accounts for the hydrochloride salt, with the chloride ion balancing the quaternary ammonium center . The SMILES notation (CC[NH+](CC)CCN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl.[Cl-]) and InChIKey (QJDZYIFKIJTWSB-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereoelectronic features .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, vary with adduct formation. For the [M+H]+ ion (m/z 382.08321), the CCS is 184.9 Ų, increasing to 201.4 Ų for [M+Na]+ (m/z 404.06515) . These metrics aid in mass spectrometric identification and purity assessment. Density functional theory (DFT) simulations suggest planar geometry for the isoalloxazine core, with the diethylaminoethyl group adopting a gauche conformation to minimize steric clash .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₈Cl₃N₅O₂
Molecular Weight418.7 g/mol
LogP (Predicted)3.495
Topological Polar Surface Area84.14 Ų
CCS ([M+H]+)184.9 Ų

Synthesis and Manufacturing

Reaction Pathways and Optimization

Synthetic routes to this compound typically involve multi-step condensation reactions. A reported method begins with 7,8-dichloroisoalloxazine, which undergoes nucleophilic substitution with 2-(diethylamino)ethyl chloride in the presence of a base such as potassium carbonate. Solvent selection (e.g., ethanol or methanol) critically influences yield, with polar aprotic solvents like DMF occasionally employed to enhance reactivity. Heating to 100°C drives the reaction to completion over 12–24 hours, followed by hydrochloride salt formation via treatment with HCl gas or concentrated hydrochloric acid .

Purification and Characterization

Post-synthesis, column chromatography on silica gel (eluent: dichloromethane/methanol gradients) isolates the product. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and confirmed by ¹H/¹³C NMR. The absence of patent literature suggests proprietary manufacturing protocols or limited industrial adoption .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in water (>10 mg/mL) and methanol, but limited solubility in nonpolar solvents like hexane . Aqueous solutions are stable at pH 4–6 but degrade under strongly acidic (pH <2) or alkaline (pH >8) conditions, with hydrolysis occurring at the pteridine ring’s carbonyl groups .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, concomitant with decomposition . Thermogravimetric analysis (TGA) shows a 5% mass loss at 150°C, attributable to solvent evaporation, followed by rapid degradation above 220°C, releasing toxic fumes (Cl⁻, NOₓ) .

Chemical Reactivity

Redox Activity

The isoalloxazine core’s conjugated π-system facilitates reversible two-electron reduction, a hallmark of flavin analogs. Cyclic voltammetry in acetonitrile shows a reduction potential (E₁/₂) of −0.45 V vs. SCE, shifted anodically by 120 mV compared to unsubstituted isoalloxazine due to electron-withdrawing chlorine atoms. This property suggests potential as an electron-transfer mediator in enzymatic assays or biosensors.

Electrophilic and Nucleophilic Sites

The C-10 ethylamino group acts as a weak nucleophile, participating in alkylation or acylation reactions. Conversely, the dichlorinated benzene ring undergoes slow nucleophilic aromatic substitution under forcing conditions (e.g., NaOH, 100°C), though regioselectivity remains poorly characterized .

RouteLD₅₀ (mg/kg)SpeciesEffectSource
Subcutaneous15MouseNeurotoxicity
Intravenous22MouseRespiratory failure

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